molecular formula C14H21N3O3 B262158 2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

货号 B262158
分子量: 279.33 g/mol
InChI 键: FRCLTZIMAFGGSH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as MK-0633, and it belongs to the class of drugs known as Dipeptidyl peptidase-4 (DPP-4) inhibitors.

作用机制

The mechanism of action of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of DPP-4, which is an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and gastric inhibitory polypeptide (GIP). By inhibiting DPP-4, 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid increases the levels of these hormones, which stimulate insulin secretion and improve glycemic control.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid primarily involve its effects on glycemic control. Studies have shown that this compound can significantly reduce HbA1c levels, which is a marker of long-term glycemic control. Additionally, it has been shown to improve fasting and postprandial glucose levels and reduce the risk of hypoglycemia. Other potential effects of this compound include its effects on weight loss, lipid metabolism, and cardiovascular risk factors.

实验室实验的优点和局限性

One of the main advantages of using 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid in lab experiments is its specificity as a DPP-4 inhibitor. This compound has been extensively studied and optimized to ensure its purity and potency, making it a reliable tool for studying the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using this compound in lab experiments is its potential off-target effects, which may complicate the interpretation of results.

未来方向

There are several future directions for the study of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of research is the development of more potent and selective DPP-4 inhibitors that can improve glycemic control without causing adverse effects. Additionally, this compound may have potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications.

合成方法

The synthesis method of 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid involves several steps. The first step involves the condensation of 1-methyl-1H-pyrazol-4-amine and (R)-2-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid to form the intermediate compound. The intermediate compound is then subjected to hydrogenation and deprotection to obtain 2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid. The synthesis method of this compound has been extensively studied and optimized to ensure its purity and yield.

科学研究应用

2-({Methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid has been studied extensively for its potential therapeutic applications. It is primarily used as a DPP-4 inhibitor, which is a class of drugs used to treat type 2 diabetes mellitus. This compound has been shown to improve glycemic control by inhibiting the degradation of incretin hormones, which stimulate insulin secretion. Additionally, it has been studied for its potential applications in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease.

属性

产品名称

2-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)cyclohexanecarboxylic acid

分子式

C14H21N3O3

分子量

279.33 g/mol

IUPAC 名称

2-[methyl-[(1-methylpyrazol-4-yl)methyl]carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H21N3O3/c1-16(8-10-7-15-17(2)9-10)13(18)11-5-3-4-6-12(11)14(19)20/h7,9,11-12H,3-6,8H2,1-2H3,(H,19,20)

InChI 键

FRCLTZIMAFGGSH-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

规范 SMILES

CN1C=C(C=N1)CN(C)C(=O)C2CCCCC2C(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。